5-Decyano5-Carboxymilrinone

Description

Overview of Phosphodiesterase Inhibitors and the Milrinone (B1677136) Molecular Family

Phosphodiesterase (PDE) inhibitors are a class of drugs that block the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular signaling pathways. drugbank.com By inhibiting PDE enzymes, these drugs increase the intracellular concentrations of cAMP and cGMP, leading to a range of physiological effects. drugbank.com

The milrinone molecular family belongs to a class of PDE3 inhibitors. bpsbioscience.com Milrinone, the parent compound, is a bipyridine derivative that exhibits both positive inotropic (increasing the force of heart contractions) and vasodilatory (widening of blood vessels) effects. drugbank.com Its mechanism of action involves the selective inhibition of the PDE3 enzyme in cardiac and vascular smooth muscle, leading to increased levels of cAMP. drugbank.com This results in enhanced cardiac contractility and reduced systemic vascular resistance, making it a valuable agent in the treatment of heart failure. drugbank.com

Historical Perspective on Research into Milrinone Analogues and Derivatives

The development of milrinone in the 1980s spurred further research into its analogues and derivatives with the aim of discovering compounds with improved therapeutic profiles, such as greater potency, selectivity, or a better side-effect profile. drugbank.com This research has involved the synthesis and biological evaluation of numerous compounds where different parts of the milrinone scaffold are modified. The study of these analogues has been crucial in understanding the structure-activity relationships of PDE3 inhibitors.

A significant aspect of this research has also focused on the identification and characterization of impurities and metabolites of milrinone. synzeal.compharmaffiliates.com Regulatory bodies require thorough analysis of any impurities present in pharmaceutical formulations to ensure safety and efficacy. ijprajournal.com This has led to the synthesis and investigation of various milrinone-related compounds.

Rationale for Comprehensive Academic Investigation of 5-Decyano-5-Carboxymilrinone

5-Decyano-5-Carboxymilrinone has been identified as a process impurity of milrinone, often referred to as Milrinone Impurity 12. The primary rationale for its academic investigation stems from the necessity to understand the potential impact of this impurity on the safety and efficacy of milrinone. The presence of impurities can potentially alter the pharmacological activity of the parent drug or introduce new, unintended biological effects.

Therefore, the synthesis, isolation, and characterization of 5-Decyano-5-Carboxymilrinone are essential for developing analytical methods to detect and quantify its presence in milrinone drug products. Furthermore, academic investigation into its own potential biological activity, or lack thereof, is crucial for a comprehensive risk assessment. While primarily studied in the context of being an impurity, understanding its intrinsic properties contributes to the broader knowledge of the milrinone chemical space and the structure-activity relationships of bipyridine-based PDE inhibitors.

Detailed Research Findings

Detailed academic studies focusing specifically on the biological activity of 5-Decyano-5-Carboxymilrinone are limited in publicly available literature. Its investigation has been predominantly centered on its role as a reference standard for analytical and quality control purposes in the manufacturing of milrinone.

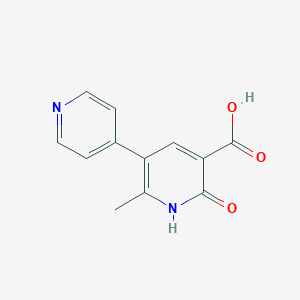

The compound is characterized by the substitution of the cyano group at the 5-position of the milrinone structure with a carboxylic acid group. This chemical modification would be expected to significantly alter the electronic and steric properties of the molecule, which could, in turn, affect its interaction with the PDE3 enzyme.

Below are the key reported characteristics of 5-Decyano-5-Carboxymilrinone:

| Property | Value |

| Synonyms | 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylic acid, Milrinone Impurity 12 |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| CAS Number | 80047-38-7 |

Further research would be necessary to fully elucidate the pharmacological profile of 5-Decyano-5-Carboxymilrinone, including its potential for PDE3 inhibition or any other biological effects. Such studies would provide a more complete understanding of this specific milrinone analogue beyond its current classification as a process impurity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-7-9(8-2-4-13-5-3-8)6-10(12(16)17)11(15)14-7/h2-6H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWACACMBUVITDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Physicochemical Characterization for Research Purity

Synthetic Pathways to 5-Decyano-5-Carboxymilrinone

The generation of research-grade 5-Decyano-5-Carboxymilrinone can be approached through several strategic pathways, including direct chemical modification of milrinone (B1677136) or a complete de novo synthesis of the core molecular structure.

The most direct synthetic route to 5-Decyano-5-Carboxymilrinone involves the chemical conversion of the nitrile functional group of Milrinone into a carboxylic acid. This transformation is a classic hydrolysis reaction. libretexts.org

Acid-Catalyzed Hydrolysis : This method involves heating Milrinone under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.orgchemguide.co.uk The reaction proceeds in two stages: the nitrile is first hydrated to an amide intermediate (5-Descyano Milrinone 5-Carboxamide), which is then further hydrolyzed to the final carboxylic acid. chemistrysteps.combyjus.com The use of an acid ensures that the final product is the free carboxylic acid rather than a salt. chemguide.co.uk

Alkaline-Catalyzed Hydrolysis : Alternatively, the nitrile can be hydrolyzed by heating it under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This process yields the salt of the carboxylic acid (e.g., sodium 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylate). libretexts.org To obtain the free carboxylic acid, the resulting solution must be carefully acidified with a strong acid after the initial hydrolysis is complete. libretexts.orgchemguide.co.uk

These derivatization approaches are advantageous as they start from a readily available precursor. However, careful control of reaction conditions is necessary to ensure complete hydrolysis and to minimize potential side reactions or degradation of the bipyridine ring system.

Constructing the 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxylic acid molecule from simpler, non-bipyridine starting materials offers a flexible but more complex alternative. Such de novo strategies are fundamental in medicinal chemistry for creating analogs and exploring structure-activity relationships.

One established approach for building bipyridine frameworks involves transition-metal-catalyzed cross-coupling reactions. For instance, a Stille-type coupling could be envisioned, where a stannylated pyridine (B92270) derivative is coupled with a suitably functionalized bromopyridinone ester. acs.org Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.

Another sophisticated strategy employs the isomerization and cyclization of specifically designed precursors. For example, methods involving the transformation of isoxazole-containing intermediates under metal catalysis have been developed to construct substituted bipyridine systems, including those bearing carboxylate groups. acs.org These multi-step syntheses allow for precise placement of substituents on the bipyridine core but require more extensive synthetic effort compared to direct derivatization. durham.ac.ukacs.org

5-Decyano-5-Carboxymilrinone is primarily recognized as a process-related impurity and a degradation product of Milrinone. chemicalbook.com Its formation can occur under specific conditions during synthesis or upon storage.

Forced degradation studies, which are mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are performed to establish the stability profile of a drug substance. manipal.edu These studies on Milrinone have shown that it degrades when subjected to hydrolytic stress, particularly in acidic and basic environments. researchgate.nettandfonline.comresearchgate.net The degradation pathway under these conditions is consistent with the hydrolysis of the C₅-nitrile group to a carboxylic acid, thus forming 5-Decyano-5-Carboxymilrinone. chemguide.co.uktandfonline.com This impurity is a critical quality attribute to monitor in Milrinone drug substance and product, as its presence indicates degradation. fda.gov Its detection and quantification are typically achieved using stability-indicating chromatographic methods. manipal.edu

Advanced Analytical Techniques for Structural Elucidation

Confirming the identity and purity of 5-Decyano-5-Carboxymilrinone requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation. For 5-Decyano-5-Carboxymilrinone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings, a singlet for the methyl group, and a broad signal for the carboxylic acid proton. ¹³C NMR would confirm the presence of the correct number of carbon atoms, with characteristic chemical shifts for the carbonyl carbon, the carboxylic acid carbon, and the carbons of the two pyridine rings. libretexts.orgchemguide.co.uk

Predicted NMR Chemical Shifts (δ) for 5-Decyano-5-Carboxymilrinone

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| Pyridine-H (C2', C6') | ~8.5-8.7 | Doublet, deshielded due to adjacent nitrogen. |

| Pyridine-H (C3', C5') | ~7.4-7.6 | Doublet, typical pyridine region. |

| Pyridone-H (C4) | ~8.0-8.2 | Singlet, deshielded by adjacent ring and carbonyl. |

| Methyl-H (C2-CH₃) | ~2.4-2.6 | Singlet. |

| Carboxyl-H (COOH) | >10 | Broad singlet, variable and exchangeable. |

| NH-H | >12 | Broad singlet, variable and exchangeable. |

| ¹³C NMR | ||

| C=O (Pyridone) | ~160-165 | Carbonyl in a conjugated system. |

| C=O (Carboxylic Acid) | ~165-175 | Carboxylic acid carbonyl. researchgate.net |

| Aromatic/Pyridone C | ~110-155 | Multiple signals for the bipyridine ring system. libretexts.org |

| Methyl C (CH₃) | ~18-25 | Typical range for a methyl group on an sp² carbon. |

Note: These are predicted values based on general chemical shift theory and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. tutorchase.com For 5-Decyano-5-Carboxymilrinone (MW 230.22), a high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 231.2. Key fragmentation patterns would include the loss of a water molecule (m/z 18) and the loss of the carboxyl group (m/z 45), which are characteristic of carboxylic acids. libretexts.orglibretexts.org Alpha-cleavage adjacent to the carbonyl group is also a possible fragmentation pathway. youtube.com

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of 5-Decyano-5-Carboxymilrinone and for quantifying it as an impurity in Milrinone samples. ijprajournal.com

Reverse-phase HPLC (RP-HPLC) methods are most commonly employed. researchgate.nettandfonline.com These methods have been developed and validated to separate Milrinone from its known related substances, including the carboxylic acid derivative. manipal.eduresearchgate.net The separation relies on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. Due to the increased polarity of the carboxylic acid group compared to the nitrile group, 5-Decyano-5-Carboxymilrinone typically has a shorter retention time than Milrinone under standard RP-HPLC conditions. A Diode Array Detector (DAD) is often used to monitor the elution, allowing for peak purity assessment. manipal.edu

Typical RP-HPLC Conditions for Analysis of Milrinone and Impurities

| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.nettandfonline.com |

| Mobile Phase A | Aqueous buffer (e.g., Phosphate (B84403) or Formate buffer, pH 3-4) | manipal.edutandfonline.comtandfonline.com |

| Mobile Phase B | Acetonitrile or Methanol | manipal.eduresearchgate.net |

| Elution Mode | Isocratic or Gradient | researchgate.netscience.gov |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.nettandfonline.com |

| Detection | UV at ~220 nm or ~325 nm | manipal.eduresearchgate.net |

| Column Temperature | Ambient to 35°C | tandfonline.com |

Validation of these HPLC methods according to ICH guidelines ensures they are linear, accurate, precise, specific, and robust, making them suitable for routine quality control in a regulated pharmaceutical environment. manipal.eduresearchgate.net

Method Validation for Research Analytical Procedures

The validation of analytical methods is paramount to guarantee that the data generated is precise, accurate, and reproducible. For a compound like 5-Decyano-5-Carboxymilrinone, which is often analyzed as an impurity within a larger matrix, robust analytical procedures are essential. The following sections detail the validation parameters for a research-grade analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, for the analysis of this compound. researchgate.netijprajournal.com

Assessment of Specificity and Selectivity in Research Assays

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. colab.ws In the context of 5-Decyano-5-Carboxymilrinone, this involves ensuring that the analytical signal is solely from this compound and not from Milrinone, other related impurities, or degradation products. researchgate.netclearsynth.com

A common approach to demonstrate specificity is through forced degradation studies of the main compound, Milrinone. researchgate.nettandfonline.com By subjecting Milrinone to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, a variety of degradation products are generated. researchgate.nettandfonline.commanipal.edu The analytical method must be able to resolve the peak of 5-Decyano-5-Carboxymilrinone from all these potential interferents. researchgate.net

In a typical study, a solution of Milrinone is subjected to the conditions outlined in the table below. The resulting solutions are then analyzed by HPLC to ensure that the peak for 5-Decyano-5-Carboxymilrinone is well-separated from any degradation products formed. researchgate.netmanipal.edu

Table 1: Forced Degradation Conditions for Specificity Assessment

| Stress Condition | Reagent/Condition | Duration |

|---|---|---|

| Acid Hydrolysis | 0.5 M HCl | 48 hours at room temperature |

| Base Hydrolysis | 1.0 M NaOH | 48 hours at room temperature |

| Oxidation | 30% H₂O₂ | 10 minutes at room temperature |

| Thermal Degradation | 60°C | 10 days |

| Photolytic Degradation | >1.2 million lux hours | - |

This table is interactive. You can sort and filter the data.

The selectivity of the method is confirmed if the peak for 5-Decyano-5-Carboxymilrinone remains pure and without co-elution from other components, as determined by techniques like peak purity analysis using a photodiode array (PDA) detector. manipal.edu

Determination of Accuracy and Precision for Quantitative Analysis

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the 5-Decyano-5-Carboxymilrinone reference standard into a sample matrix. tandfonline.comsynzeal.com The percentage of the analyte recovered is then calculated. For research purposes, accuracy is typically assessed at three concentration levels. tandfonline.com

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. tandfonline.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). manipal.edu

Table 2: Accuracy and Precision Data for 5-Decyano-5-Carboxymilrinone Analysis

| Parameter | Level | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Accuracy | 50% | 98.0% - 102.0% Recovery | 99.5% |

| 100% | 98.0% - 102.0% Recovery | 100.2% | |

| 150% | 98.0% - 102.0% Recovery | 101.1% | |

| Repeatability | 100% | %RSD ≤ 2.0% | 0.4% |

| Intermediate Precision | 100% | %RSD ≤ 2.0% | 0.7% |

This table is interactive. You can sort and filter the data.

The results presented in the table are hypothetical but representative of what would be expected from a validated HPLC method for the quantification of a pharmaceutical impurity. researchgate.nettandfonline.comtandfonline.com

Establishment of Linearity, Detection Limits, and Quantitation Limits in Research Contexts

Linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample. colab.ws For 5-Decyano-5-Carboxymilrinone, linearity is typically established by preparing a series of solutions of known concentrations and plotting the analytical response versus the concentration. The correlation coefficient (r²) of the regression line is a measure of linearity. tandfonline.commanipal.edu

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. colab.ws The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. colab.ws These are crucial parameters for an impurity method, as they define the sensitivity of the method. manipal.edu

Table 3: Linearity, LOD, and LOQ for 5-Decyano-5-Carboxymilrinone

| Parameter | Typical Range/Value | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.1 - 10 µg/mL | r² ≥ 0.998 |

| Correlation Coefficient (r²) | 0.999 | - |

| Limit of Detection (LOD) | 0.03 µg/mL | - |

| Limit of Quantitation (LOQ) | 0.1 µg/mL | - |

This table is interactive. You can sort and filter the data.

The values in this table are illustrative and would be determined experimentally during method validation. researchgate.netmanipal.edu A validated method with these characteristics would be considered suitable for the reliable quantification of 5-Decyano-5-Carboxymilrinone in a research setting.

Molecular and Cellular Mechanisms of Action of 5 Decyano 5 Carboxymilrinone

Investigation of Phosphodiesterase Isoenzyme Inhibition Profile

To understand the primary mechanism of 5-Decyano-5-Carboxymilrinone, a comprehensive analysis of its inhibitory activity against various phosphodiesterase (PDE) isoenzymes is fundamental.

Evaluation of PDE3 Inhibition Potential

Given its structural relationship to Milrinone (B1677136), a potent PDE3 inhibitor, the primary hypothesis would be that 5-Decyano-5-Carboxymilrinone also targets this isoenzyme. cvpharmacology.com PDE3 is a critical regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP). cvpharmacology.com Inhibition of PDE3 leads to increased cAMP levels, which in cardiac muscle results in increased inotropy and chronotropy. cvpharmacology.com An essential area of research would be to determine the half-maximal inhibitory concentration (IC50) of 5-Decyano-5-Carboxymilrinone for the PDE3 enzyme. This would quantify its potency as a PDE3 inhibitor.

Assessment of Selectivity Against Other Cyclic Nucleotide Phosphodiesterase Isoforms (e.g., PDE1, PDE4, PDE5)

PDE1: This isoenzyme is calcium-calmodulin dependent and hydrolyzes both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).

PDE4: This isoenzyme is specific for cAMP and is a key regulator of inflammation. openrespiratorymedicinejournal.com

PDE5: This isoenzyme is specific for cGMP and is a major target in the treatment of erectile dysfunction and pulmonary hypertension. nih.govnih.gov

A comparative analysis of the IC50 values for these isoforms would reveal the selectivity profile of 5-Decyano-5-Carboxymilrinone. A high degree of selectivity for PDE3 would suggest a pharmacological profile similar to Milrinone, while significant off-target inhibition could imply a more complex or different range of effects.

Modulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP) Homeostasis

The direct consequence of PDE inhibition is the alteration of intracellular cyclic nucleotide levels. Research should focus on quantifying the effects of 5-Decyano-5-Carboxymilrinone on the intracellular concentrations of cAMP and cGMP in relevant cell types, such as cardiomyocytes or vascular smooth muscle cells. This would confirm that the enzymatic inhibition observed in biochemical assays translates to a functional impact within a cellular context.

Downstream Intracellular Signaling Cascades

Changes in cyclic nucleotide levels trigger a cascade of downstream signaling events that ultimately mediate the physiological response.

Effects on Protein Kinase Activation (e.g., PKA)

An increase in intracellular cAMP levels typically leads to the activation of Protein Kinase A (PKA). nih.gov PKA, in turn, phosphorylates a variety of substrate proteins, leading to changes in cellular function. Investigating the ability of 5-Decyano-5-Carboxymilrinone to induce PKA activation would be a critical step in elucidating its downstream signaling pathway.

Impact on Intracellular Calcium Dynamics

In cardiac myocytes, PKA activation leads to the phosphorylation of proteins involved in calcium handling, resulting in an increased influx of calcium into the cell and enhanced release of calcium from the sarcoplasmic reticulum. nih.gov This ultimately leads to an increase in cardiac contractility. Studying the effect of 5-Decyano-5-Carboxymilrinone on intracellular calcium transients in cardiomyocytes would provide direct evidence of its impact on the key mechanism of inotropy.

Compound Information

| Compound Name |

| 5-Decyano-5-Carboxymilrinone |

| Milrinone |

| Cyclic Adenosine Monophosphate (cAMP) |

| Cyclic Guanosine Monophosphate (cGMP) |

Interactive Data Table: Hypothetical Phosphodiesterase Inhibition Profile of 5-Decyano-5-Carboxymilrinone

The following table is a hypothetical representation of data that would need to be generated through experimental research to characterize the phosphodiesterase inhibition profile of 5-Decyano-5-Carboxymilrinone. The values presented are for illustrative purposes only and are not based on actual experimental data.

| PDE Isoform | IC50 (µM) |

| PDE1 | >100 |

| PDE3 | 0.5 |

| PDE4 | 50 |

| PDE5 | 25 |

Scientific Understanding of 5-Decyano-5-Carboxymilrinone Remains Limited

Despite interest in its chemical structure, detailed research into the molecular and cellular effects of 5-Decyano-5-Carboxymilrinone is not publicly available. A thorough review of scientific literature and databases reveals a significant gap in the understanding of this specific compound's biological activity.

Currently, information regarding the cellular responses and phenotypic alterations induced by 5-Decyano-5-Carboxymilrinone is scarce. There are no detailed in vitro studies published in accessible scientific literature that specifically investigate its effects on relevant cell lines such as cardiomyocytes, endothelial cells, or neuronal cells. Consequently, data on the assessment of cell viability and proliferation in mechanistic studies involving this compound are also unavailable.

While the synthesis of various chemical compounds for biological screening is a common practice in drug discovery and chemical biology, not all synthesized molecules undergo extensive biological testing, or the results of such tests may not be published. The available information primarily consists of its listing in chemical catalogues. lgcstandards.com

Further research is required to elucidate the molecular and cellular mechanisms of action of 5-Decyano-5-Carboxymilrinone. Future in vitro studies would be necessary to determine its effects on various cell types and to assess its potential impact on cell viability and proliferation. Without such foundational research, any discussion of its biological role would be purely speculative.

Structure Activity Relationship Sar and Computational Studies of 5 Decyano 5 Carboxymilrinone Analogues

Identification of Key Structural Determinants for Biological Activity

The biological activity of compounds based on the 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxylic acid scaffold is intricately linked to several key structural features. The bipyridine core itself is a fundamental determinant, providing the necessary framework for interaction with the target protein, typically a phosphodiesterase (PDE) enzyme.

The pyridone ring, with its lactam functionality, is a critical feature. The amide proton and the adjacent keto group are believed to mimic the electrophilic center of the phosphate (B84403) group in cyclic adenosine (B11128) monophosphate (cAMP), enabling the molecule to act as a competitive inhibitor. wikipedia.org The presence of a methyl group at the 2-position of the pyridone ring is also considered important for enhancing potency. wikipedia.org

The substitution pattern on the second pyridine (B92270) ring is equally crucial. In milrinone (B1677136), a cyano group at the 5-position and a hydrogen at the 4-position of the pyridine ring are present. In the case of 5-decyano-5-carboxymilrinone, the cyano group is replaced by a carboxylic acid group. This substitution significantly alters the electronic and steric properties of the molecule, which in turn influences its biological activity. The replacement of the 4-pyridyl moiety of milrinone with other groups, such as methoxycarbonyl or benzyloxycarbonyl, has been shown to modulate the inotropic effect. nih.gov

Furthermore, the relative orientation of the two pyridine rings, often described by a torsional angle, is a key determinant of activity. An ortho-methyl group can induce a twisted conformation, which is thought to be an important feature for optimal interaction with the receptor. iucr.org

Analysis of Substituent Effects on Molecular Interactions and Potency

The nature and position of substituents on the 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxylic acid scaffold have a profound impact on molecular interactions and, consequently, the potency of the analogues.

Substituents on the Pyridone Ring:

Position 2: Small alkyl groups, such as methyl or ethyl, at this position generally enhance potency. wikipedia.org This is attributed to a favorable steric interaction within the binding pocket of the target enzyme.

Position 5: The replacement of the cyano group with a carboxylic acid, as in 5-decyano-5-carboxymilrinone, introduces a significant change. The carboxylic acid group is more polar and can act as a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with the receptor compared to the cyano group. Studies on related milrinone analogues have shown that replacing the cyano group with an acetyl group can alter the affinity for different receptors. nih.gov

Substituents on the Second Pyridine Ring:

Other Positions: Halogenation or the introduction of other functional groups on the second pyridine ring can modulate activity. For instance, a 5-bromo analogue of milrinone has been shown to stimulate myocardial membrane Ca2+-ATPase. nih.gov

The following table summarizes the hypothetical effects of various substituents on the potency of analogues based on the 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxylic acid scaffold, based on findings from related compounds.

| Position | Substituent | Predicted Effect on Potency | Rationale |

| 2 | Methyl | Increase | Favorable steric interactions |

| 5 | Carboxylic Acid | Variable | Alters polarity and hydrogen bonding potential |

| 4' | Phenyl | Increase | Provides an electron-rich center for π-π interactions |

| 4' | Pyridyl | Increase | Mimics the parent compound milrinone's structure |

| - | Halogenation | Variable | Can alter electronic distribution and binding affinity |

Conformational Analysis and Molecular Modeling of the 1,6-Dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxylic Acid Scaffold

The three-dimensional conformation of the 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxylic acid scaffold is a critical factor governing its biological activity. Molecular modeling and conformational analysis are powerful tools to understand the preferred spatial arrangement of these molecules.

The key conformational feature is the dihedral angle between the two pyridine rings. Due to steric hindrance, particularly with substituents at the 2- and 6'-positions, a co-planar arrangement is often disfavored. wikipedia.org Free 2,2'-bipyridines typically adopt a more stable transoid conformation. mdpi.com The presence of an ortho-methyl group on the pyridone ring, as in the scaffold of 5-decyano-5-carboxymilrinone, is known to induce a twisted conformation, which is believed to be crucial for high-affinity binding to phosphodiesterase 3 (PDE3). wikipedia.orgiucr.org

Computational methods such as quantum mechanics calculations and molecular mechanics force fields are employed to determine the potential energy surface of the molecule and identify low-energy conformers. These studies help in understanding the conformational flexibility and the energetic barriers between different conformations. For instance, theoretical studies on 2,2'-bipyridine (B1663995) have been used to calculate its conformational properties. colab.ws

Ligand-Receptor Interaction Profiling through Computational Docking and Dynamics Simulations

To elucidate the molecular basis of inhibition, computational docking and molecular dynamics (MD) simulations are invaluable techniques. These methods provide insights into how analogues of 5-decyano-5-carboxymilrinone bind to their target receptor, typically the active site of a phosphodiesterase.

Computational Docking: Docking studies predict the preferred binding orientation of a ligand within the receptor's active site and estimate the binding affinity. For inhibitors of PDE3, docking studies have revealed key interactions. For example, the pyridone ring of milrinone-like compounds forms hydrogen bonds with specific amino acid residues in the active site. mdpi.com The pyridine ring often engages in π-π stacking interactions with aromatic residues like phenylalanine. mdpi.com In the case of 5-decyano-5-carboxymilrinone, the carboxylic acid group at the 5-position would be expected to form strong hydrogen bonds with appropriate residues in the active site.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding mode and the flexibility of both the ligand and the protein. mdpi.comnih.gov These simulations can reveal subtle conformational changes upon ligand binding and provide a more accurate estimation of the binding free energy. For PDE inhibitors, MD simulations have been used to understand the binding patterns and to identify novel inhibitors. mdpi.com

The following table illustrates a hypothetical interaction profile for 5-decyano-5-carboxymilrinone within a PDE3 active site, based on known interactions of similar inhibitors.

| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type |

| Pyridone NH | Glutamine (Gln) | Hydrogen Bond |

| Pyridone C=O | Aspartic Acid (Asp) | Hydrogen Bond |

| 5-Carboxylic Acid | Arginine (Arg) / Lysine (Lys) | Ionic Interaction / Hydrogen Bond |

| Pyridine Ring | Phenylalanine (Phe) | π-π Stacking |

| 2-Methyl Group | Hydrophobic Pocket | Van der Waals Interaction |

Preclinical Biological Evaluation in in Vitro and in Vivo Models

In Vitro Pharmacological Profiling

In vitro studies are essential for characterizing the interaction of a compound with its molecular target and for identifying potential off-target effects.

For a compound like 5-Decyano-5-Carboxymilrinone, which is a derivative of the PDE3 inhibitor Milrinone (B1677136), a primary step would be to determine its inhibitory activity and selectivity against various phosphodiesterase (PDE) isoenzymes. howmed.net These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways.

Enzyme kinetic studies would be conducted to determine the half-maximal inhibitory concentration (IC₅₀) of 5-Decyano-5-Carboxymilrinone against a panel of PDE isoenzymes. A lower IC₅₀ value indicates greater potency. The selectivity of the compound is then assessed by comparing its IC₅₀ values across different PDE families. For instance, Milrinone is a selective inhibitor of PDE3. derangedphysiology.com

Table 1: Illustrative Enzyme Kinetic Data for a Hypothetical PDE Inhibitor

| PDE Isoenzyme | IC₅₀ (µM) |

| PDE1 | >100 |

| PDE2 | >100 |

| PDE3 | 0.5 |

| PDE4 | 50 |

| PDE5 | 25 |

| PDE6 | >100 |

This table is for illustrative purposes and does not represent actual data for 5-Decyano-5-Carboxymilrinone.

To assess the potential for unintended pharmacological effects, new compounds are screened against a wide range of receptors, ion channels, and transporters. This is crucial for identifying potential side effects early in the drug development process. Radioligand binding assays are commonly employed for this purpose, where the test compound's ability to displace a known radioactive ligand from its target is measured.

A comprehensive off-target screening panel would typically include targets from various families, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

Table 2: Representative Panel for Off-Target Interaction Screening

| Target Class | Representative Targets |

| GPCRs | Adrenergic (α₁, α₂, β₁, β₂), Dopaminergic (D₁, D₂), Serotonergic (5-HT₁ₐ, 5-HT₂ₐ), Muscarinic (M₁, M₂, M₃) |

| Ion Channels | hERG, Sodium channels, Calcium channels |

| Transporters | Norepinephrine transporter (NET), Serotonin transporter (SERT), Dopamine transporter (DAT) |

This table represents a typical screening panel and is not based on specific data for 5-Decyano-5-Carboxymilrinone.

In Vivo Animal Model Studies for Investigating Biological Effects

Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's physiological effects in a living organism.

The choice of animal models is contingent on the intended therapeutic application. Given that Milrinone is used for cardiac conditions, it is plausible that 5-Decyano-5-Carboxymilrinone would also be investigated for cardiovascular effects. nih.gov Animal models of heart failure, pulmonary hypertension, and other cardiovascular diseases would be relevant. msdvetmanual.com

For instance, rodent models of heart failure can be created surgically (e.g., by coronary artery ligation to induce myocardial infarction) or genetically. Larger animal models, such as canines or swine, may also be used as their cardiovascular physiology more closely resembles that of humans. msdvetmanual.com

In these disease models, the compound would be administered to assess its effects on physiological parameters.

Cardiovascular Models : In animal models of heart failure, key endpoints would include measurements of cardiac output, ejection fraction, and systemic and pulmonary vascular resistance. hres.ca For a PDE3 inhibitor, an expected outcome would be an increase in cardiac contractility (inotropy) and vasodilation. nih.gov

Neurological Models : While the primary focus would likely be cardiovascular, some PDE inhibitors have shown effects in neurological models. Depending on the off-target profile, evaluation in models of neuroinflammation or cognitive dysfunction could be considered.

Pulmonary Models : In models of pulmonary hypertension, the effect of the compound on pulmonary artery pressure and vascular remodeling would be of interest. derangedphysiology.com

Pharmacodynamic biomarkers are used to demonstrate that the drug is engaging its target and eliciting the expected biological response in vivo. For a PDE inhibitor, relevant biomarkers would include:

Cyclic Nucleotide Levels : Measurement of cAMP and/or cGMP levels in relevant tissues (e.g., heart, vascular smooth muscle) would provide direct evidence of target engagement.

Hemodynamic Parameters : As mentioned above, changes in blood pressure, heart rate, and cardiac contractility serve as key pharmacodynamic markers for a cardiovascular drug. medsafe.govt.nz

Protein Phosphorylation : Downstream of cAMP signaling, the phosphorylation status of key proteins, such as phospholamban in cardiomyocytes, could be assessed.

No Publicly Available Data for 5-Decyano-5-carboxymilrinone Precludes Analysis

A thorough and systematic search of publicly available scientific literature and drug databases has yielded no specific information on the chemical compound “5-Decyano-5-carboxymilrinone.” Consequently, the requested article on its preclinical biological evaluation and methodological considerations for translational research cannot be generated.

Searches were conducted to identify any preclinical in vitro or in vivo studies, pharmacological data, or mentions of this specific compound. These searches included databases of scientific publications, clinical trial registries, and chemical compound repositories.

The name "5-Decyano-5-carboxymilrinone" suggests it is a derivative of milrinone, a well-documented phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure. mdpi.comnih.govdrugbank.com The nomenclature implies the substitution of a cyano group with a carboxyl group at the 5th position of the milrinone structure. Further investigations into known metabolites and derivatives of milrinone were performed to locate information on this or a similarly named analogue. The primary metabolite of milrinone is identified as its O-glucuronide, with the majority of the drug excreted unchanged. drugbank.compfizer.comnih.gov No records of a "decyano-carboxy" derivative were found in the available literature.

Without any primary or secondary research data, it is impossible to provide an analysis of its biological evaluation in preclinical models or to discuss methodological considerations for translational research from animal models. Generating such content would be speculative and would not adhere to the principles of scientific accuracy.

It is possible that “5-Decyano-5-carboxymilrinone” is a novel compound currently under investigation but not yet disclosed in public forums, an internal designation within a research organization, or a misnomer for another compound. Until information becomes publicly available through scientific publication or other official channels, a detailed article as requested cannot be compiled.

Advanced Research Applications and Future Directions

Utility of 5-Decyano-5-Carboxymilrinone as a Research Tool

Primarily recognized as a reference standard in the quality assessment of Milrinone (B1677136), 5-Decyano-5-Carboxymilrinone is crucial for ensuring the purity and safety of this widely used pharmaceutical agent. rsc.org Its availability as a characterized chemical entity allows for the development of precise analytical methods to detect and quantify its presence in Milrinone formulations.

Beyond this established role, the unique chemical structure of 5-Decyano-5-Carboxymilrinone, a bipyridine derivative, makes it an intriguing candidate for broader research applications. mdpi.com Its structural similarity to Milrinone, a potent phosphodiesterase 3 (PDE3) inhibitor, provides a valuable molecular probe for investigating the structure-activity relationships of this important class of enzymes. mdpi.compfizer.com By comparing the biological effects of Milrinone with those of its decyano-carboxy metabolite, researchers can gain insights into the specific molecular interactions that govern PDE3 inhibition and cyclic nucleotide signaling. nih.govnih.gov

Exploration of Novel Biological Targets and Mechanisms Beyond Established PDE Inhibition

While the primary mechanism of action of the parent compound, Milrinone, is the inhibition of PDE3, the distinct chemical modifications in 5-Decyano-5-Carboxymilrinone—specifically the replacement of the cyano group with a carboxylic acid moiety—raise the possibility of altered or novel biological activities. pfizer.com This structural change could potentially lead to interactions with other cellular targets, a concept that is driving new avenues of investigation.

Emerging research strategies are beginning to explore the off-target effects of drug metabolites, and 5-Decyano-5-Carboxymilrinone presents a compelling case for such studies. The exploration of its biological activity profile, independent of PDE3 inhibition, could uncover previously unknown signaling pathways or molecular interactions. This line of inquiry is crucial for a comprehensive understanding of the complete pharmacological profile of Milrinone and its metabolites.

Design and Synthesis of Advanced Analogues with Modified Activity Profiles

The chemical scaffold of 5-Decyano-5-Carboxymilrinone serves as a foundational template for the design and synthesis of novel analogues with potentially modified biological activities. nih.govrsc.orgnih.govmdpi.comnih.govmdpi.com Medicinal chemists can leverage the known structure of this metabolite to create derivatives with altered potency, selectivity, or even entirely new pharmacological properties.

For instance, modifications to the carboxylic acid group or other positions on the bipyridine ring system could lead to analogues with enhanced or reduced PDE inhibitory activity, or with affinity for different enzyme subtypes. The synthesis and subsequent biological evaluation of such analogues are critical steps in the development of next-generation therapeutic agents with improved efficacy and safety profiles. nih.govnih.govmdpi.comnih.govmdpi.com

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Biological Understanding

The advent of high-throughput screening (HTS) and "omics" technologies offers powerful platforms to systematically investigate the biological effects of compounds like 5-Decyano-5-Carboxymilrinone. nih.govphysiology.org HTS assays can be employed to rapidly screen this metabolite against large panels of enzymes and receptors, providing a broad overview of its potential biological targets. nih.govphysiology.org

Furthermore, advanced analytical techniques such as proteomics and metabolomics can provide a comprehensive snapshot of the cellular response to treatment with 5-Decyano-5-Carboxymilrinone. bjmu.edu.cnmdpi.comnih.govnih.govdiva-portal.org By analyzing changes in protein expression and metabolite levels, researchers can identify the signaling pathways and metabolic processes affected by this compound. This systems-level approach is instrumental in building a holistic understanding of its mechanism of action and can reveal novel therapeutic opportunities. The integration of this metabolite into such advanced screening and analysis workflows holds the key to unlocking its full research potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Decyano5-Carboxymilrinone, and how can researchers optimize yield and purity?

- Methodology: Focus on multi-step organic synthesis protocols, including precursor selection (e.g., milrinone derivatives) and reaction conditions (temperature, catalysts). Use HPLC and NMR for purity validation, and compare yields across solvent systems (e.g., DMF vs. THF) .

- Key Considerations: Document reaction intermediates rigorously and cross-reference spectral data (¹H/¹³C NMR, IR) with literature to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology: Employ differential scanning calorimetry (DSC) for thermal stability analysis and mass spectrometry (HRMS) for molecular weight confirmation. Solubility profiles should be tested in polar/nonpolar solvents using UV-Vis spectroscopy .

- Data Interpretation: Compare results with computational predictions (e.g., COSMO-RS simulations) to identify discrepancies and refine experimental parameters .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology: Prioritize phosphodiesterase (PDE) inhibition assays using purified enzyme isoforms. Include dose-response curves (IC₅₀ calculations) and negative controls (e.g., milrinone) to benchmark potency .

- Validation: Replicate assays in triplicate and apply statistical tests (e.g., ANOVA) to assess significance. Cross-validate with orthogonal methods like SPR for binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported PDE isoform selectivity data for this compound?

- Methodology: Conduct a systematic literature review using structured queries (e.g., "PDE3A inhibition AND this compound") across PubMed and Web of Science. Apply the FINER criteria to evaluate study feasibility and novelty .

- Contradiction Analysis: Compare assay conditions (e.g., enzyme source, buffer pH) and employ meta-analysis tools to identify confounding variables .

Q. What computational strategies are effective for modeling the binding interactions of this compound with PDE isoforms?

- Methodology: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding poses and free energy landscapes. Validate with experimental mutagenesis data (e.g., PDE3A active-site mutations) .

- Integration: Combine QSAR models with in vitro results to refine predictive accuracy and prioritize novel derivatives for synthesis .

Q. How can researchers design robust pharmacokinetic studies for this compound in preclinical models?

- Methodology: Implement LC-MS/MS for plasma concentration profiling in rodent models. Optimize sampling intervals (0–24 hr) and use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂ .

- Troubleshooting: Address interspecies variability by comparing metabolic stability in liver microsomes from multiple species (e.g., human, rat) .

Methodological Frameworks

- Literature Review : Follow PRISMA guidelines for systematic reviews, leveraging reference management tools (Zotero, EndNote) to track sources and avoid redundancy .

- Experimental Design : Apply the PICO framework to define research objectives (Population: enzyme/cell line; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀) .

- Data Reproducibility : Archive raw datasets (spectra, chromatograms) in supplemental materials with explicit metadata (instrument settings, software versions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.